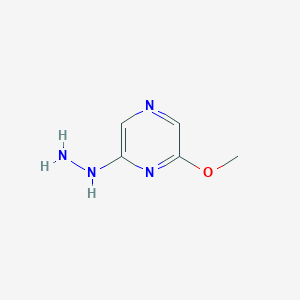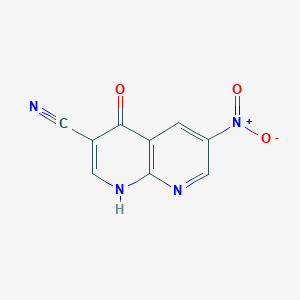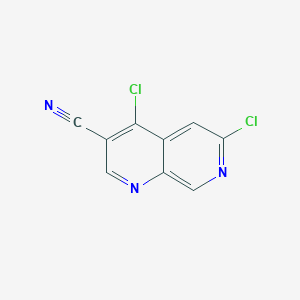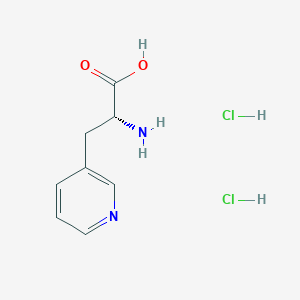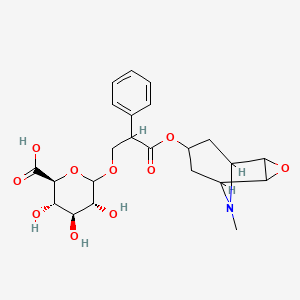
4-甲基-6-(三氟甲基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环砌块
“4-甲基-6-(三氟甲基)烟酸”是一种杂环砌块 . 由于其独特的结构和性质,杂环化合物被广泛应用于化学的许多领域。它们在医药领域尤其重要,因为许多药物都基于杂环结构。
吡啶甲酰胺的合成
该化合物可用于制备吡啶甲酰胺 . 吡啶甲酰胺是一类已被研究用于各种应用的化合物,包括药物化学。
HCV NS5B 聚合酶抑制剂
由“4-甲基-6-(三氟甲基)烟酸”合成的吡啶甲酰胺可以作为HCV NS5B 聚合酶的棕榈位抑制剂 . HCV NS5B 聚合酶是丙型肝炎病毒复制中的关键酶,抑制这种酶是治疗丙型肝炎的一种有希望的策略。
吡唑基甲酰苯胺的合成
“4-甲基-6-(三氟甲基)烟酸”也可用于合成吡唑基甲酰苯胺 . 吡唑基甲酰苯胺是一类已被研究用于各种应用的化合物,包括药物化学。
CRAC 通道抑制剂
由“4-甲基-6-(三氟甲基)烟酸”合成的吡唑基甲酰苯胺可以作为Ca2+ 释放激活Ca2+ (CRAC) 通道的抑制剂 . CRAC 通道在免疫细胞的活化中起着至关重要的作用,抑制这些通道是治疗免疫相关疾病的一种潜在策略。
有用的合成中间体
“4-甲基-6-(三氟甲基)烟酸”是一种有用的合成中间体 . 它可用于合成各种其他化合物,使其成为有机化学中的一种宝贵工具。
安全和危害
未来方向
作用机制
Target of Action
4-Methyl-6-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide
Biochemical Pathways
The compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
生化分析
Biochemical Properties
4-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions can have downstream effects on metabolic processes and cellular functions.
Cellular Effects
The effects of 4-Methyl-6-(trifluoromethyl)nicotinic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 4-Methyl-6-(trifluoromethyl)nicotinic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
At the molecular level, 4-Methyl-6-(trifluoromethyl)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Methyl-6-(trifluoromethyl)nicotinic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-(trifluoromethyl)nicotinic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to 4-Methyl-6-(trifluoromethyl)nicotinic acid can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(trifluoromethyl)nicotinic acid can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4-Methyl-6-(trifluoromethyl)nicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound may also participate in the biosynthesis or degradation of specific metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Methyl-6-(trifluoromethyl)nicotinic acid within cells and tissues are critical for its biochemical effects . This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 4-Methyl-6-(trifluoromethyl)nicotinic acid is essential for elucidating its biochemical properties and effects.
Subcellular Localization
The subcellular localization of 4-Methyl-6-(trifluoromethyl)nicotinic acid can impact its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biochemical effects
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZCZADLDCJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595956 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-74-9 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

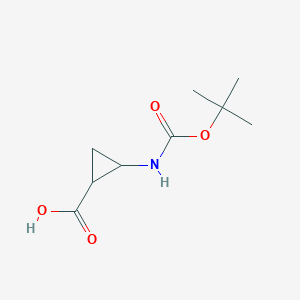
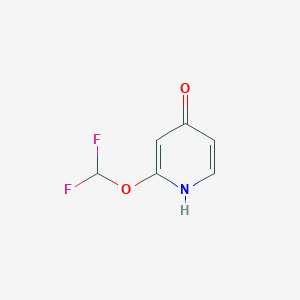
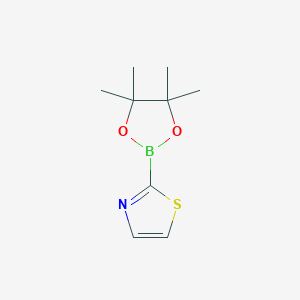
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

